Arsine, silyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

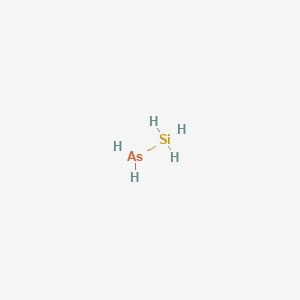

Arsine, silyl- is a useful research compound. Its molecular formula is AsH5Si and its molecular weight is 108.046 g/mol. The purity is usually 95%.

BenchChem offers high-quality Arsine, silyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arsine, silyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

-

Semiconductor Manufacturing

- Silylarsine is utilized in the production of semiconductor materials, particularly in the deposition of thin films. Its ability to provide silicon and arsenic in a single precursor stream simplifies the manufacturing process, enhancing efficiency and reducing costs.

-

Nanotechnology

- The compound plays a crucial role in the synthesis of silicon-based nanomaterials. Silylarsine can serve as a precursor for creating silicon nanoparticles that exhibit unique electronic properties, making them ideal for applications in sensors and photovoltaic devices.

Biological Applications

-

Drug Development

- Recent studies have explored the potential of silylarsine derivatives as therapeutic agents. Research indicates that certain silylarsines exhibit anti-cancer properties by inducing apoptosis in malignant cells. For instance, a study demonstrated that modified silylarsines could selectively target cancer cells while sparing normal cells, showcasing their potential as targeted therapies.

-

Agricultural Enhancements

- Silylarsine compounds have been investigated for their role as biostimulants in agriculture. They promote plant growth by enhancing nutrient uptake and stress tolerance, leading to improved crop yields. Field trials have shown that plants treated with silylarsine derivatives exhibit increased resilience against environmental stresses such as drought and salinity.

Environmental Applications

-

Pollution Remediation

- Silylarsine has been studied for its ability to remediate heavy metal pollution in soil and water. Its chemical structure allows it to bind with heavy metals, facilitating their removal from contaminated sites. Case studies have reported successful decontamination efforts using silylarsine-based materials.

-

Sensor Development

- The compound is also being explored for use in environmental sensors due to its sensitivity to specific pollutants. Silylarsine-based sensors can detect trace levels of toxic substances, providing critical data for environmental monitoring.

Case Studies

Analyse Chemischer Reaktionen

Reaction with Group 13 Halides

-

(Me₃Si)₃As reacts with GaCl₃ or InCl₃ in pentane, releasing Me₃SiCl and forming GaAs (95–96% purity) or InAs (98% purity) after thermal treatment .

Me Si As GaCl GaAs 3 Me SiCl -

Key Conditions : Room temperature for initial Me₃SiCl elimination; subsequent heating (150–185°C) completes the reaction .

Mechanistic Insights

-

The reaction proceeds via π-complex formation between AsH₃ and transition metals (e.g., Ti in Ziegler-Natta catalysts), followed by oxidative insertion into M–Cl bonds .

Formation of Aluminum-Arsenic Dimers

Coupling reactions with lithium arsenides yield aluminum-arsenic dimers:

-

Et₂AlCl reacts with LiAs(SiMe₃)₂ at −78°C to form [Et₂AlAs(SiMe₃)₂]₂ , a dimer with a planar Al₂As₂ core .

-

Structural Data :

Bond Type Length (Å) Angle (°) Al–As 2.43–2.47 As–Al–As: 88.7 Si–As 2.32–2.35 Al–As–Al: 130.6

Ligand Reactivity in Rare-Earth Metal Complexes

Silyl-arsines act as ligands in yttrium complexes, enabling unique transformations:

-

Deprotonation : [Cp′₃Y{As(H)₂Mes}] (Cp′ = C₅H₄Me) reacts with nBuLi to form μ-arsenide and arsinidene complexes .

\text{ Cp Y As H Mes}]+BuLi→[{Cp′₂Y(μ-AsMes)}₃Li]^2−} -

Bonding Analysis : DFT studies reveal increased covalent character in Y–As bonds for arsinidene complexes (electron density ρ = 0.12–0.15) compared to arsenides (ρ = 0.08–0.10) .

Comparative Reaction Table

Eigenschaften

CAS-Nummer |

15455-99-9 |

|---|---|

Molekularformel |

AsH5Si |

Molekulargewicht |

108.046 g/mol |

IUPAC-Name |

silylarsane |

InChI |

InChI=1S/AsH5Si/c1-2/h1H2,2H3 |

InChI-Schlüssel |

QNXQPPKJWUDNQJ-UHFFFAOYSA-N |

SMILES |

[SiH3][AsH2] |

Kanonische SMILES |

[SiH3][AsH2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.